cis Lacidipine
Overview
Description
cis Lacidipine is a lipophilic dihydropyridine calcium channel blocker used primarily for the treatment of hypertension. It is known for its slow onset of action and long duration of effect, which helps in reducing blood pressure by dilating peripheral arterioles . Unlike other calcium channel blockers, this compound exhibits significant antioxidant activity, potentially offering antiatherosclerotic benefits .
Mechanism of Action
Target of Action
Lacidipine is a lipophilic dihydropyridine calcium antagonist . Its primary targets are the voltage-dependent L-type calcium channels . These channels are crucial in regulating the influx of calcium ions, which serve as intracellular messengers or activators in excitable cells, including vascular smooth muscles .
Mode of Action
Lacidipine acts by blocking the voltage-dependent L-type calcium channels , thereby preventing the transmembrane calcium influx . It displays specificity in the vascular smooth muscle, where it acts as an antihypertensive agent to dilate peripheral arterioles and reduce blood pressure .
Biochemical Pathways
Lacidipine’s action affects the CXCR7/P38/C/EBP-β signaling pathway . By blocking the calcium channels, it influences this pathway, leading to various downstream effects. These effects include the amelioration of endothelial senescence and inflammatory injury .
Pharmacokinetics
Lacidipine exhibits linear kinetics after repeated doses in the therapeutic range of 2–6mg once daily . It is a highly lipophilic molecule that interacts with biological membranes . Through radiotracer analysis, it was determined that lacidipine displays a high membrane partition coefficient leading to accumulation of the drug in the membrane and slow rate of membrane washout . These results may explain the long clinical half-life of lacidipine .
Result of Action
The action of lacidipine leads to the dilation of peripheral arterioles and reduction of blood pressure . This makes it an effective antihypertensive agent. In addition, lacidipine exhibits a greater antioxidant activity compared to other dihydropyridine calcium antagonists, which may confer potentially beneficial antiatherosclerotic effects .
Action Environment
The action, efficacy, and stability of lacidipine can be influenced by various environmental factors. For instance, its lipophilic nature allows it to interact with biological membranes, affecting its distribution and action . Furthermore, its slow onset of action and long duration of action make it suitable for once-daily oral administration . .
Biochemical Analysis
Biochemical Properties
cis Lacidipine interacts with various enzymes and proteins in biochemical reactions. It has been observed to interact with the CXCR7/P38/C/EBP-β signaling pathway, which plays a crucial role in endothelial senescence and inflammatory injury .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to increase the cell viability and function of endothelial cells under oxidative stress, cell senescence, and inflammatory activation . It also influences cell function by regulating the CXCR7/P38/C/EBP-β signaling pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to regulate the CXCR7/P38/C/EBP-β signaling pathway, which in turn influences cell function, including enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, it has been found to lower the blood pressure of spontaneous hypertensive rats over a period of four weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been found to prevent scopolamine-induced memory impairment in mice at dosages of 1 and 3 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis Lacidipine involves the reaction of a t-butoxy carbonyl methyl aryl phosphonium halide with o-phthalaldehyde, followed by a reaction with ethyl-3-amino crotonate . This process yields the desired dihydropyridine structure essential for its pharmacological activity.
Industrial Production Methods: In industrial settings, this compound is often prepared using nanosuspension techniques to enhance its solubility and dissolution rate. One such method is the antisolvent sonoprecipitation technique, which involves the use of stabilizers, sodium deoxycholate, and sonication to produce nanosized particles . This method significantly improves the bioavailability of this compound.
Chemical Reactions Analysis
Types of Reactions: cis Lacidipine undergoes various chemical reactions, including phototransformation, oxidation, and degradation under different conditions .
Common Reagents and Conditions:
Phototransformation: When exposed to UV light, this compound undergoes a trans-cis transformation, leading to the formation of specific photoproducts.
Major Products Formed: The major products formed from these reactions include various photoproducts and degradation compounds, which have been characterized using techniques like X-ray diffraction and liquid chromatography .
Scientific Research Applications
cis Lacidipine has a wide range of scientific research applications:
Comparison with Similar Compounds
- Nifedipine
- Nicardipine
- Nimodipine
- Amlodipine
cis Lacidipine’s unique properties, such as its high lipophilicity and specific interaction with biological membranes, distinguish it from these similar compounds .
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQPCPXONLDCMU-PFONDFGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C\C(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514462 | |
Record name | Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103890-79-5 | |
Record name | Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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